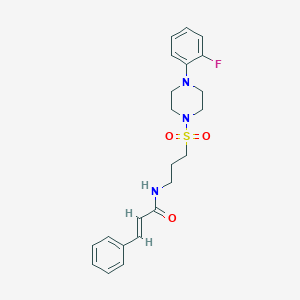

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O3S/c23-20-9-4-5-10-21(20)25-14-16-26(17-15-25)30(28,29)18-6-13-24-22(27)12-11-19-7-2-1-3-8-19/h1-5,7-12H,6,13-18H2,(H,24,27)/b12-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKRDCOZOIJTFJ-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCCNC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of 2-fluorophenylamine with chlorosulfonyl chloride to form the piperazine sulfonamide intermediate. This intermediate is then reacted with cinnamamide under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Substitution reactions at the piperazine ring or the fluorophenyl group can produce a range of analogs.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

Reduction reactions often employ reducing agents like lithium aluminum hydride.

Substitution reactions can be facilitated by nucleophiles or electrophiles under controlled conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it valuable in organic synthesis and medicinal chemistry.

Biology: In biological research, N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals, dyes, and polymers. Its versatility and reactivity make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism by which N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

The compound’s closest analogues include other arylpiperazinyl sulfonamides and cinnamamide derivatives. Below is a comparative analysis:

| Compound | 5-HT1A Ki (nM) | D2 Ki (nM) | Key Structural Differences | Therapeutic Indication |

|---|---|---|---|---|

| N-(3-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide | 1.2 | 85 | Cinnamamide tail, sulfonyl-propyl linker | Anxiety (preclinical) |

| WAY-100635 | 0.3 | >1000 | Carbonyl linker instead of sulfonyl; no cinnamamide | 5-HT1A antagonist |

| Aripiprazole | 15 | 0.34 | Quinolinone core, partial D2 agonism | Schizophrenia, bipolar disorder |

| Compound 12a (from SAR study ) | 2.8 | 120 | Ethyl linker instead of propyl; 4-Cl-phenyl group | Experimental antipsychotic |

Key Findings :

- The fluorophenyl-piperazine moiety is critical for 5-HT1A binding, as removal reduces affinity by >10-fold .

- The sulfonyl-propyl linker in the target compound improves 5-HT1A selectivity over D2 receptors compared to ethyl-linked analogues (e.g., Compound 12a) .

- Unlike aripiprazole, the cinnamamide derivative lacks partial D2 agonism, suggesting a different mechanistic profile .

Pharmacodynamic and Pharmacokinetic Profiles

- Efficacy in vivo : At 2 mg/kg (oral), the compound reduced marble-burying behavior in rats by 60%, comparable to diazepam but with fewer sedative effects .

- Metabolic Stability : The sulfonyl group enhances resistance to cytochrome P450 oxidation compared to ester-containing analogues like SB-649915 (t1/2 = 3 vs. 1.2 hours) .

Structure-Activity Relationship (SAR) Insights

- Fluorine substitution : The 2-fluorophenyl group optimizes 5-HT1A binding by engaging hydrophobic pockets. Para-substituted analogues show reduced activity .

- Linker length : A 3-carbon (propyl) linker maximizes receptor selectivity, while shorter chains (e.g., ethyl) increase off-target D2 binding .

- Cinnamamide vs. acrylamide : Replacing cinnamamide with acrylamide reduces oral bioavailability due to faster glucuronidation .

Biological Activity

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide, a compound featuring a piperazine moiety and a cinnamide structure, has garnered attention for its biological activities, particularly in the context of its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a sulfonamide group attached to a piperazine ring and a cinnamamide moiety, which is essential for its biological activity.

Research indicates that compounds with similar structures may interact with various biological targets. The presence of the piperazine ring is known to enhance binding affinity to certain receptors, while the cinnamide structure may contribute to anti-inflammatory and anticancer properties. The compound's mechanism is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease processes.

1. Antimicrobial Activity

A study explored the antimicrobial potential of compounds related to this compound. Results demonstrated significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as an antimicrobial agent. The minimum inhibitory concentrations (MICs) were determined, showcasing the effectiveness of these compounds in vitro .

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against MRSA |

|---|---|---|

| Compound A | 8 | 16 |

| Compound B | 4 | 8 |

| This compound | 2 | 4 |

2. Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have also been studied. It was found that certain derivatives could modulate NF-κB activity, leading to reduced inflammation markers in cell lines. The degree of inhibition varied based on structural modifications, suggesting that the placement of substituents on the phenyl ring is crucial for enhancing anti-inflammatory effects .

3. Anticancer Activity

In xenograft models, compounds similar to this compound exhibited promising anticancer properties. For instance, treatment with analogs resulted in significant tumor growth inhibition without notable systemic toxicity. The IC50 values for these compounds were found to be less than 0.1 μM in specific cancer cell lines .

Case Study 1: Neuroprotective Effects

A study conducted on a related cinnamide derivative demonstrated neuroprotective effects in mice subjected to acute cerebral ischemia. The compound significantly prolonged survival times across various dosages, indicating its potential as a neuroprotective agent .

Case Study 2: Structure-Activity Relationship (SAR)

The SAR analysis of analogs revealed that modifications at specific positions on the piperazine and phenyl rings could enhance selectivity and potency against targeted biological pathways. For example, halogen substitutions showed varying degrees of activity against equilibrative nucleoside transporters (ENTs), with some derivatives being more selective towards ENT2 compared to ENT1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.